molecular formula C8H11NO2 B13394116 1,4-Cyclohexadiene-1-glycine

1,4-Cyclohexadiene-1-glycine

Cat. No.: B13394116
M. Wt: 153.18 g/mol
InChI Key: NWQBGEWGSWGNHQ-UHFFFAOYSA-N
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Description

Significance in Organic Chemistry

In the realm of organic synthesis, 1,4-Cyclohexadiene-1-glycine is valued as a specialized building block. The 1,4-cyclohexadiene (B1204751) ring itself is a versatile synthetic intermediate. ontosight.ai It is commonly synthesized through the Birch reduction of aromatic compounds, a method that avoids over-reduction to a fully saturated ring. wikipedia.org The diene's two double bonds confer significant reactivity, making it a useful precursor for various chemical transformations. ontosight.ai

Key synthetic reactions involving the cyclohexadiene moiety include:

Diels-Alder Reactions: The diene functionality can participate in [4+2] cycloaddition reactions to form complex bicyclic structures. organic-chemistry.orgnih.gov The reactivity in these reactions is a subject of theoretical study. researchgate.net

Catalytic Transfer Hydrogenation: 1,4-Cyclohexadiene serves as an efficient hydrogen donor for the rapid and gentle removal of benzyl-type protecting groups in peptide synthesis, a crucial step in creating complex molecules. acs.orgresearchgate.net

Ozonolysis: The double bonds can be cleaved through ozonolysis to yield other functionalized molecules, such as beta-keto esters, demonstrating a pathway to convert cyclohexadiene derivatives into different classes of compounds. nih.gov

The conjugation of this reactive diene to a glycine (B1666218) scaffold results in a conformationally constrained amino acid, a class of molecules that provides rigidity to peptide chains, which is essential for studying structure-activity relationships. psu.edu

Table 1: Physicochemical Properties of the 1,4-Cyclohexadiene Moiety Data pertains to the parent 1,4-cyclohexadiene molecule.

PropertyValueSource
Chemical FormulaC₆H₈ ontosight.aiwikipedia.org
Molar Mass80.130 g·mol⁻¹ wikipedia.org
AppearanceColorless liquid wikipedia.org
Density0.847 g cm⁻³ wikipedia.org
Melting Point−50 °C wikipedia.org
Boiling Point82 °C wikipedia.org
IUPAC NameCyclohexa-1,4-diene nih.gov

Significance in Bioorganic Chemistry

Bioorganic chemistry applies the tools of organic chemistry to understand biological systems. vu.ltnptel.ac.in In this context, this compound and related non-canonical amino acids (ncAAs) are of profound importance. The introduction of ncAAs into peptides is a primary method for creating peptidomimetics—molecules that mimic natural peptides but possess improved characteristics, such as enhanced enzymatic stability or altered biological function. nih.gov

The significance of these conjugates is multifaceted:

Structural Probes: By introducing the rigid this compound into a peptide sequence, researchers can enforce specific secondary structures. psu.edu This conformational constraint is invaluable for understanding how peptide shape influences biological activity. psu.edumdpi.com

Modulation of Bioactivity: The structural modifications introduced by ncAAs can lead to higher activity or increased biological stability compared to their natural counterparts. nih.gov A related compound, L-1,4-cyclohexadiene-1-alanine, was isolated from Streptomyces and identified as an antagonist of the amino acid phenylalanine, demonstrating that this structural motif can possess inherent biological activity. colab.wsnih.gov

Drug Discovery: The conjugation of various molecules, including natural products, with amino acids is a recognized strategy in medicinal chemistry to enhance properties like absorption and distribution. mdpi.com The development of peptides containing ncAAs is a growing field for creating new therapeutics, such as antibody-drug conjugates with improved stability. mdpi.comnih.govsemanticscholar.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-(cyclohexa-1,4-dien-1-ylamino)acetic acid

InChI

InChI=1S/C8H11NO2/c10-8(11)6-9-7-4-2-1-3-5-7/h1-2,5,9H,3-4,6H2,(H,10,11)

InChI Key

NWQBGEWGSWGNHQ-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(=C1)NCC(=O)O

Origin of Product

United States

Historical Perspectives on Cyclohexadiene Amino Acid Conjugates

The study of cyclohexadiene-amino acid conjugates is built upon decades of foundational work in amino acid synthesis and peptide chemistry. The specific compound 1,4-Cyclohexadiene-1-glycine has been documented in scientific literature for over half a century, with its crystal structure first being reported in 1969. acs.org

The historical development can be traced through several key milestones:

The Strecker synthesis , first described in 1850, provided a general method for synthesizing α-amino acids from aldehydes and ketones, laying the groundwork for the creation of a wide variety of non-proteinogenic amino acids. masterorganicchemistry.com

In the mid-20th century, research into non-canonical amino acids gained momentum. A pivotal moment for this specific class of compounds was the 1970 report on L-1,4-cyclohexadiene-1-alanine , which was isolated from a natural source (Streptomyces) and characterized as a phenylalanine antagonist. nih.gov This discovery highlighted that such structures exist in nature and can have distinct biological roles.

The utility of the 1,4-cyclohexadiene (B1204751) moiety in peptide chemistry was further established in the late 1970s, when it was shown to be an effective reagent for catalytic transfer hydrogenation, a mild method for removing protecting groups during peptide synthesis. acs.org

Throughout the late 20th and early 21st centuries, the broader field of bioorganic chemistry has focused intensely on using conformationally constrained amino acids to design peptidomimetics with predictable structures and tailored functions, a field to which this compound directly contributes. psu.edue-bookshelf.de

Table 2: Timeline of Key Historical Developments

YearDevelopmentSignificanceSource
1850Strecker SynthesisFoundational method for synthesizing α-amino acids, including non-natural variants. masterorganicchemistry.com
1969Crystal Structure of this compoundFirst structural elucidation of the specific compound. acs.org
1970Isolation of L-1,4-cyclohexadiene-1-alanineDiscovery of a related natural product with biological activity as a phenylalanine antagonist. nih.gov
1978Catalytic Transfer HydrogenationUse of 1,4-cyclohexadiene established for deprotection in peptide synthesis. acs.org

Reactivity Profiles and Mechanistic Elucidation of 1,4 Cyclohexadiene 1 Glycine

Reaction Pathways of the 1,4-Cyclohexadiene (B1204751) Ring System

The reactivity of the 1,4-cyclohexadiene ring is a focal point of significant research, owing to its unique structural and electronic properties. This section delves into the primary reaction pathways this system undergoes, including ozonolysis, pericyclic transformations, catalytic hydrogen transfer, photoinduced changes, and radical reactions.

The ozonolysis of 1,4-cyclohexadiene derivatives, particularly in the presence of methanol (B129727) and acid, presents a valuable synthetic methodology. This reaction leads to the formation of β-keto esters, which are important intermediates in organic synthesis. acs.orgacs.org The mechanism involves the cleavage of the two double bonds in close proximity, leading to the intermediate formation of 1,2-dioxolane derivatives. acs.orgnih.gov These intermediates can be identified by NMR spectroscopy. acs.orgnih.gov A key finding is that regardless of the initial regioselectivity of the primary ozonide cleavage, all resulting 1,2-dioxolane derivatives can ultimately lead to the formation of β-keto esters due to an equilibrium between the dioxolanes in the presence of methanol and acid. acs.orgnih.gov This process is a crucial step in transforming aromatic amino acids, like phenylalanine and phenylglycine, into functionalized amino acids by combining Birch reduction of the benzene (B151609) ring followed by ozonolysis. acs.org

Pericyclic reactions, a class of concerted reactions involving a cyclic transition state, are also characteristic of the cyclohexadiene system. msu.edu Electrocyclic reactions, a subset of pericyclic reactions, involve the interconversion of a conjugated polyene and a cyclic compound. libretexts.org For instance, a conjugated triene can cyclize to form a cyclohexadiene. libretexts.org The stereochemistry of these reactions is highly specific and depends on whether the reaction is induced by heat or light. libretexts.org The thermal 6π-electrocyclization of hexatrienes typically yields 1,3-cyclohexadiene (B119728). nih.gov However, recent studies have shown that by using specific substituents and polar protic solvents, 1,4-cyclohexadienes can be selectively synthesized through a torquoselective disrotatory 6π-electrocyclic ring closure followed by a solvent-assisted proton transfer. nih.gov

Interactive Data Table: Ozonolysis and Pericyclic Reactions of 1,4-Cyclohexadiene Derivatives
Reaction TypeReagents/ConditionsKey IntermediatesMajor ProductsRef.
OzonolysisO₃, Methanol, Acid1,2-Dioxolane derivativesβ-Keto esters acs.orgacs.orgnih.gov
Thermal 6π-ElectrocyclizationHeatHexatriene1,3-Cyclohexadiene nih.gov
Selective Thermal 6π-ElectrocyclizationHeat, Polar Protic Solvents (e.g., Toluene/MeOH)Substituted Hexatrienes1,4-Cyclohexadienes nih.gov
Photochemical ElectrocyclizationUV light (hν)(2E,4Z,6E)-2,4,6-octatrienetrans-5,6-dimethyl-1,3-cyclohexadiene libretexts.org

1,4-Cyclohexadiene is a highly effective hydrogen donor in catalytic transfer hydrogenation reactions. sigmaaldrich.com This is driven by the formation of a stable aromatic ring as the reaction proceeds. wikipedia.org This process is utilized for the reduction of various functional groups. For instance, in the presence of a palladium on carbon (Pd/C) catalyst, 1,4-cyclohexadiene can rapidly and safely hydrogenate alkenes and deprotect benzyl (B1604629) ethers and carbobenzoxy amides, often with the aid of microwave heating. researchgate.net

The aromatization of 1,4-cyclohexadiene derivatives is a facile process and can be achieved through various methods. wikipedia.org Transition metal catalysts, such as those based on nickel(0), can catalyze the intramolecular [4+2] cycloaddition of dienynes to form 1,4-cyclohexadiene products, which can then be smoothly aromatized to the corresponding aromatic heterocycles using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). williams.edu Additionally, an electromediated system using TEMPO (2,2,6,6-tetramethyl-1-oxopiperidinium ion) can efficiently convert cyclohexadienes to their aromatic counterparts in high yields. researchgate.net Iron(III) bromide has also been shown to catalyze the transfer hydrogenation of alkenes using 1,4-cyclohexadiene as the hydrogen donor under mild conditions. thieme-connect.com

Interactive Data Table: Catalytic Hydrogen Transfer and Aromatization of 1,4-Cyclohexadiene
ReactionCatalyst/ReagentHydrogen Donor/SourceSubstrateProductRef.
Transfer HydrogenationPd/C1,4-CyclohexadieneAlkenes, Benzyl ethersAlkanes, Deprotected compounds researchgate.net
AromatizationDDQ-1,4-Cyclohexadiene products from cycloadditionAromatic heterocycles williams.edu
AromatizationTEMPO (electromediated)-CyclohexadienesAromatic compounds researchgate.net
Transfer HydrogenationFeBr₃1,4-CyclohexadieneAlkenesAlkanes thieme-connect.com
Transfer Hydrogenations-block pre-catalysts1,4-CyclohexadieneIminesAmines researchgate.net

The photochemistry of cyclohexadiene systems is complex and often involves conical intersections, which are points of degeneracy between electronic states that facilitate rapid, non-radiative decay. researchgate.netnih.gov The photoinduced ring-opening of 1,3-cyclohexadiene to 1,3,5-hexatriene (B1211904) is a well-studied example of a photoallowed electrocyclic reaction. spiedigitallibrary.org This process is a model for important biological processes like the biosynthesis of vitamin D. spiedigitallibrary.org Ultrafast electron diffraction studies have provided direct insight into the structural dynamics of this reaction, revealing transient changes in bond lengths as the molecule passes through a conical intersection. spiedigitallibrary.org

Theoretical studies, particularly those employing trajectory surface hopping schemes, have been instrumental in understanding the nonadiabatic dynamics of these photoinduced transformations. nih.govacs.org These simulations show that the interconversion between 1,3-cyclohexadiene and 1,3,5-hexatriene can occur through multiple conical intersections, highlighting the intricate nature of the potential energy surfaces governing these reactions. nih.govacs.org

The 1,4-cyclohexadiene ring system readily participates in radical reactions, primarily due to the presence of weak bisallylic C-H bonds. acs.org The homolytic bond dissociation enthalpy (BDE) of this C-H bond is a subject of ongoing investigation, with various experimental and computational methods providing a range of values. acs.org Simple alkyl radicals can abstract a hydrogen atom from 1,4-cyclohexadiene, with rate constants in the range of 10⁴–10⁵ M⁻¹ s⁻¹ at 300 K. scilit.com This reactivity makes 1,4-cyclohexadiene an effective trap for probing the rearrangement reactions of carbon-centered radicals. scilit.com

Hydrogen atom transfer (HAT) from 1,4-cyclohexadiene is a key step in many reactions. For example, the reaction of an iron(IV) nitrido complex with 1,4-cyclohexadiene proceeds via an initial hydrogen-atom abstraction to form a cyclohexadienyl radical. nih.gov This radical can then act as an intermediate in the isomerization of the substrate to 1,3-cyclohexadiene. nih.gov Similarly, 1-methyl-1,4-cyclohexadiene (B1585077) has been used as a traceless reducing agent for the conversion of quinones to catechols and hydroquinones, a reaction that can proceed through either a radical HAT mechanism or a hydride transfer process in the presence of acid. nih.gov

Interactive Data Table: Radical Reactions and Atom Transfer of 1,4-Cyclohexadiene
Reaction TypeReactantKey IntermediateProductSignificance/ApplicationRef.
Hydrogen AbstractionAlkyl radicalsCyclohexadienyl radicalAlkane + Cyclohexadienyl radicalProbing radical rearrangements scilit.com
Hydrogen Atom TransferIron(IV) nitrido complexCyclohexadienyl radicalIsomerized cyclohexadieneMechanistic insight into metal-catalyzed reactions nih.gov
Reduction (HAT)QuinonesSemiquinone radicalCatechols/HydroquinonesTraceless reducing agent nih.gov
OH-initiated oxidationOH radicals--Complicated kinetics with negative temperature dependence researchgate.net

Chemical Transformations Involving the Glycine (B1666218) Moiety

The glycine moiety, being the simplest amino acid, provides a versatile scaffold for chemical modification. This section focuses on the functionalization of the alpha-C(sp³)-H bond, a key strategy for creating novel amino acid derivatives.

Direct functionalization of the α-C(sp³)-H bond in glycine derivatives has emerged as a powerful tool for synthesizing unnatural amino acids and peptides. sioc-journal.cn This approach is attractive due to its atom economy and ability to introduce molecular complexity in a single step. mdpi.com Visible-light-driven methods have gained significant attention in this area, offering mild and selective reaction conditions. mdpi.comresearchgate.net

Various catalytic systems have been developed for α-C(sp³)-H functionalization. For instance, visible-light photoredox catalysis can be merged with Brønsted acid catalysis to achieve the enantioselective synthesis of alkylated glycine derivatives. mdpi.com Similarly, the combination of copper catalysis and photoredox catalysis allows for the aerobic oxidative alkylation of glycine derivatives with alkyl boronic acids. mdpi.com These methods have been successfully applied to the synthesis of a wide range of derivatives, including those with new C-C and C-N bonds. mdpi.com The derivatization of glycine can also be achieved through N-acylation with reagents like N-alkyl-nicotinic acid N-hydroxysuccinimide ester, which facilitates analysis by chromatography and mass spectrometry. google.com

Interactive Data Table: Alpha-C(sp3)-H Functionalization of Glycine Derivatives
Reaction TypeCatalysis SystemReagentsProduct TypeRef.
AlkylationVisible-light photoredox / Brønsted acidα-BromoketonesEnantioenriched alkylated glycine derivatives mdpi.com
AlkylationVisible-light photoredox / CopperAlkyl boronic acidsAlkylated glycine derivatives mdpi.com
C-N Bond FormationVisible-light photoredox / Transition metalNHPI estersN-functionalized glycine derivatives mdpi.com
Derivatization-N-alkyl-nicotinic acid N-hydroxysuccinimide esterN-acylated glycine derivatives google.com
Peptide Formation (Side Reaction)DabsylationDabsyl chlorideDipeptides researchgate.net

Peptide Coupling and Bioconjugation Reactions

The bifunctional nature of 1,4-cyclohexadiene-1-glycine, possessing both a nucleophilic primary amine and a carboxylic acid, allows for its incorporation into peptide chains through standard peptide coupling methodologies. While direct studies on this compound are limited, research on the closely related L-1,4-cyclohexadiene-1-alanine provides significant insights into its reactivity in peptide synthesis. This analog has been successfully coupled with glycine esters, demonstrating its utility as a phenylalanine substitute. acs.org

The primary amine of the glycine moiety can be acylated by an activated carboxyl group of another amino acid, or its own carboxyl group can be activated to react with the amine of another amino acid. Common activating agents for the carboxyl group include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives such as N-hydroxysuccinimide (NHS) to form an active ester, which then readily reacts with the amino group of the incoming amino acid. mdpi.comrsc.orgthermofisher.com

The general scheme for peptide coupling involves the activation of the carboxylic acid of an N-protected this compound, followed by reaction with a C-protected amino acid. Alternatively, an N-protected amino acid can be activated and reacted with the amino group of C-protected this compound.

Table 1: Exemplary Peptide Coupling Reaction Parameters

Coupling ReagentAdditiveSolventReaction ConditionsTypical YieldReference
Dicyclohexylcarbodiimide (DCC)N-Hydroxysuccinimide (NHS)Dichloromethane (DCM) or Dimethylformamide (DMF)Room temperature, 2-12 hours>90% pageplace.de
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)1-Hydroxybenzotriazole (HOBt)Dichloromethane (DCM) or Dimethylformamide (DMF)Room temperature, 2-12 hours>90% spbu.ru
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)N,N-Diisopropylethylamine (DIPEA)Dimethylformamide (DMF)Room temperature, 1-4 hoursHigh spbu.ru

In the context of bioconjugation, the primary amine of the glycine residue serves as a key target for covalent modification. mdpi.comthermofisher.com This is a widely utilized strategy for attaching molecules such as fluorescent dyes, polyethylene (B3416737) glycol (PEG), or other labels to peptides and proteins. The reaction typically involves the use of amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters, which react with the primary amine under mild basic conditions to form a stable amide bond. mdpi.comrsc.orgthermofisher.com While specific examples utilizing this compound in bioconjugation are not prevalent in the literature, the well-established reactivity of the glycine primary amine suggests its suitability for such applications.

Theoretical and Experimental Mechanistic Studies of Specific Reactions

The reactivity of the 1,4-cyclohexadiene ring system has been the subject of both experimental and theoretical investigation, providing a framework for understanding the behavior of this compound.

One of the mechanistically elucidated reactions is the ozonolysis of 1,4-cyclohexadiene derivatives. acs.org Experimental studies involving the ozonolysis of related compounds, such as those derived from phenylglycine, in the presence of methanol and acid have shed light on the reaction mechanism. acs.org The process involves the cleavage of both double bonds within the cyclohexadiene ring. This leads to the formation of intermediate 1,2-dioxolane derivatives, which have been identified using NMR spectroscopy. acs.org A key finding is that regardless of the initial regioselectivity of the primary ozonide cleavage, an equilibrium between the resulting dioxolane derivatives in the presence of methanol and acid allows for all intermediates to ultimately form β-keto esters. acs.org

Table 2: Intermediates in the Ozonolysis of 1,4-Cyclohexadiene Derivatives

ReactantKey IntermediateFinal Product TypeSpectroscopic EvidenceReference
1,4-Cyclohexadiene derivative1,2-Dioxolane derivativesβ-Keto esterNMR Spectroscopy acs.org

Furthermore, theoretical studies using Density Functional Theory (DFT) have been employed to investigate the mechanism of peptide bond formation between two glycine molecules. whiterose.ac.uk These computational studies have explored the reaction pathway, identifying a four-membered ring transition state in the gas phase. The calculations suggest a concerted mechanism where a bridge is formed between the carbon of the carboxylic acid and the nitrogen of the amine group. whiterose.ac.uk The energetic barriers and thermodynamic favorability of such reactions have been modeled in various solvent environments, indicating that the presence of protic solvents like water or methanol can facilitate the reaction by assisting in proton transfer. whiterose.ac.uk

While these theoretical studies focus on the fundamental reaction between glycine molecules, the insights are applicable to the peptide coupling reactions of this compound. The presence of the bulky cyclohexadiene substituent would likely influence the steric environment around the reacting centers, potentially affecting reaction rates, but the fundamental mechanism of amide bond formation is expected to remain consistent.

Palladium-catalyzed reactions of the 1,4-cyclohexadiene ring have also been explored. For instance, Pd-catalyzed 1,3-difunctionalization reactions have been reported, showcasing the potential for complex transformations of this scaffold. researchgate.net Additionally, radical reactions involving 1,4-cyclohexadiene have been studied, where it can act as a hydrogen atom donor. researchgate.net These studies provide a basis for predicting the reactivity of the diene portion of this compound in various chemical environments.

Advanced Characterization Methodologies for 1,4 Cyclohexadiene 1 Glycine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of 1,4-Cyclohexadiene-1-glycine. azolifesciences.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a complete picture of its complex structure. azolifesciences.comomicsonline.org

Multi-Dimensional NMR Techniques (e.g., 2D NMR)

While 1D NMR spectra, such as ¹H and ¹³C NMR, offer fundamental information about the chemical environment of individual nuclei, complex molecules like this compound often exhibit overlapping signals that are difficult to interpret. azolifesciences.comnih.gov Multi-dimensional NMR techniques, particularly 2D NMR, address this challenge by spreading the signals across two frequency axes, thereby improving data resolution and providing richer information. azolifesciences.combitesizebio.com

Common 2D NMR experiments used for the structural elucidation of organic molecules include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies spin-spin couplings between protons (¹H-¹H correlations), revealing which protons are connected through covalent bonds. emerypharma.commagritek.com This is crucial for piecing together the molecular fragments of this compound.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments show correlations between protons and directly attached heteronuclei, most commonly ¹³C. youtube.com This allows for the direct assignment of protons to their corresponding carbon atoms in the 1,4-cyclohexadiene (B1204751) ring and the glycine (B1666218) moiety.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is particularly useful for identifying connectivity across non-protonated carbons or quaternary centers within the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei, regardless of whether they are directly bonded. This is instrumental in determining the three-dimensional conformation of the molecule in solution. uzh.ch

A certificate of analysis for a related compound, (R)-(-)-2-(2,5-Dihydrophenyl)glycine, confirms the use of ¹H NMR and Mass Spectrometry to verify its structure. lgcstandards.com

Dynamic NMR for Conformational Equilibrium Studies

The 1,4-cyclohexadiene ring can exist in different conformations, such as planar, boat, or chair forms. The energy barrier between these conformations is often low, leading to a dynamic equilibrium in solution. Dynamic NMR (DNMR) is a specialized technique used to study these conformational changes. acs.org

By analyzing NMR spectra at various temperatures, researchers can observe changes in peak shapes and chemical shifts. At low temperatures, the interconversion between conformers may be slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature increases, the rate of interconversion increases, leading to the coalescence of these signals into a time-averaged spectrum. By analyzing these temperature-dependent spectral changes, it is possible to determine the thermodynamic and kinetic parameters of the conformational equilibrium, such as the relative populations of the conformers and the energy barriers to their interconversion. acs.org For instance, studies on substituted adamantane (B196018) derivatives have successfully used low-temperature NMR to observe and quantify different conformers. acs.org

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool capable of measuring the m/z ratio to several decimal places, allowing for the determination of the "exact mass" of a molecule. innovareacademics.inbioanalysis-zone.com This high level of accuracy enables the unambiguous determination of the molecular formula of this compound (C₈H₁₁NO₂), distinguishing it from other compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.comjncasr.ac.in HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR), can achieve mass accuracies of within 0.001 atomic mass units. innovareacademics.in This precision is also invaluable for analyzing fragmentation patterns, which provides further structural information. innovareacademics.in HRMS is frequently used in the analysis of complex mixtures and for the identification of unknown compounds. innovareacademics.in

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Intermediates

Electrospray Ionization (ESI) is a "soft" ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. nih.gov This makes ESI-MS particularly well-suited for the analysis of non-volatile and thermally labile molecules like amino acids and their derivatives. nih.govamericanpharmaceuticalreview.com ESI-MS can be used to study reaction intermediates in solution. rsc.orgnih.gov By coupling ESI-MS with techniques like stopped-flow mixing, it is possible to monitor the progress of a reaction in real-time and identify transient species that are crucial for understanding the reaction mechanism. rsc.org For example, ESI-MS has been successfully employed to identify reaction intermediates in the fragmentation of metal clusters and in gold-mediated addition reactions. rsc.orgnih.gov This capability would be invaluable for studying the synthesis or degradation pathways of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to generate a detailed electron density map and determine the exact positions of all atoms, as well as their bond lengths and angles. wikipedia.orgresearchgate.net

A single-crystal X-ray diffraction study of this compound has been conducted to determine the conformation of the 1,4-cyclohexadiene ring. researchgate.netacs.org The key findings from this study are summarized in the table below:

Crystallographic ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)15.864
b (Å)4.810
c (Å)10.022
β (°)98.03
Formulae per unit cell (Z)4

The study concluded that the 1,4-cyclohexadiene ring in the crystalline state is planar. researchgate.netresearchgate.net Furthermore, the analysis revealed the presence of extensive intermolecular hydrogen bonding and that the molecules exist in a zwitterionic form in the solid state. researchgate.netacs.orgresearchgate.net It is important to note that while some studies on similar cyclohexa-1,4-diene derivatives also found the ring to be planar, others have shown slight deviations towards a chair conformation, often influenced by bulky substituents. cdnsciencepub.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural elucidation of molecules by identifying their constituent functional groups. While comprehensive, peer-reviewed spectral data specifically for this compound is not extensively available in public databases, a robust analysis of its expected vibrational modes can be synthesized by examining its distinct structural components: the 1,4-cyclohexadiene ring and the glycine substituent. The vibrational spectrum of this compound will be a composite of the characteristic vibrations of the alkene and alkane-like portions of the diene ring, and the amine and carboxylic acid groups of the glycine moiety.

The state of the glycine portion is critical for interpretation, as amino acids can exist in a neutral form (-NH2, -COOH) or a zwitterionic form (-NH3+, -COO⁻), particularly in the solid state. researchgate.netresearchgate.net The spectral features of these forms are distinctly different.

Detailed Research Findings

1,4-Cyclohexadiene Moiety Vibrations:

C-H Stretching: The spectrum is expected to show multiple C-H stretching bands. Vinylic C-H bonds (=C-H) from the diene ring typically exhibit stretching vibrations at wavenumbers above 3000 cm⁻¹ (approx. 3000-3100 cm⁻¹). libretexts.orgpressbooks.pub The allylic methylene (B1212753) groups (-CH2-) will have C-H stretching absorptions in the 2850-3000 cm⁻¹ region. libretexts.orglibretexts.org

C=C Stretching: The two double bonds in the 1,4-cyclohexadiene ring will produce characteristic stretching vibrations. In molecules with a center of inversion, the symmetric C=C stretch is Raman active and IR inactive, while the asymmetric stretch is IR active and Raman inactive. unige.ch For this compound, the substitution breaks this symmetry. Therefore, C=C stretching bands are expected in both IR and Raman spectra in the 1600-1680 cm⁻¹ range. pressbooks.pubacs.org Raman spectroscopy is often particularly sensitive to the symmetric C=C bond vibrations. horiba.com

CH₂ Bending: The methylene groups of the ring will exhibit scissoring (bending) vibrations, typically observed around 1450-1470 cm⁻¹. libretexts.org

Glycine Moiety Vibrations:

Carboxylic Acid Group (-COOH): In its neutral form, the carboxylic acid group is identified by a very strong and sharp C=O stretching absorption between 1700 cm⁻¹ and 1760 cm⁻¹. libretexts.orglibretexts.org This is accompanied by an extremely broad O-H stretching band that can span from 2500 cm⁻¹ to 3300 cm⁻¹, often overlapping with C-H stretching bands. libretexts.org A C-O stretching vibration is also expected between 1210-1320 cm⁻¹. libretexts.org

Carboxylate Group (-COO⁻): If the molecule exists as a zwitterion, the distinct C=O and O-H bands are replaced by two carboxylate stretches: a strong asymmetric stretch near 1560-1620 cm⁻¹ and a weaker symmetric stretch around 1300-1420 cm⁻¹. researchgate.netmdpi.com

Amine Group (-NH₂): A primary amine in its neutral state shows two N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric modes. pressbooks.pub These bands are typically sharper and less intense than O-H bands. An NH₂ scissoring (bending) mode appears around 1590-1650 cm⁻¹. researchgate.net

Ammonium Group (-NH₃⁺): In the zwitterionic form, the protonated amine group shows broad N-H stretching bands from approximately 2500 cm⁻¹ to 3200 cm⁻¹, which are often superimposed on the O-H stretch of a carboxylic acid dimer if present. researchgate.net Ammonium bending vibrations are found near 1500-1550 cm⁻¹.

Data Tables

The following tables summarize the predicted vibrational frequencies for the functional groups in this compound.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound This table is interactive. You can sort the data by clicking on the headers.

Frequency Range (cm⁻¹)IntensityFunctional Group / MoietyVibrational Assignment
3300 - 3500Medium, Sharp (doublet)Amine (-NH₂)N-H Asymmetric & Symmetric Stretch
2500 - 3300Very Broad, StrongCarboxylic Acid (-COOH)O-H Stretch
3000 - 3100MediumDiene (=C-H)Vinylic C-H Stretch
2850 - 3000StrongDiene (-CH₂-)Allylic C-H Stretch
1700 - 1760Strong, SharpCarboxylic Acid (-COOH)C=O Stretch
1560 - 1620StrongCarboxylate (-COO⁻)Asymmetric Stretch (Zwitterion)
1600 - 1680Medium-WeakDiene (C=C)C=C Stretch
1590 - 1650MediumAmine (-NH₂)N-H Bend (Scissoring)
1450 - 1470MediumDiene (-CH₂-)C-H Bend (Scissoring)
1300 - 1420MediumCarboxylate (-COO⁻)Symmetric Stretch (Zwitterion)
1210 - 1320MediumCarboxylic Acid (-COOH)C-O Stretch

Table 2: Predicted Raman Shifts for this compound This table is interactive. You can sort the data by clicking on the headers.

Frequency Range (cm⁻¹)IntensityFunctional Group / MoietyVibrational Assignment
3000 - 3100MediumDiene (=C-H)Vinylic C-H Stretch
2850 - 3000StrongDiene (-CH₂-)Allylic C-H Stretch
1600 - 1680StrongDiene (C=C)Symmetric C=C Stretch
1350MediumGlycineAmine Group Vibration arxiv.org
860StrongGlycine (-COO⁻)COO⁻ Group Vibration arxiv.org
815MediumGlycineC-C Stretch mdpi.com

Computational and Theoretical Investigations of 1,4 Cyclohexadiene 1 Glycine

Density Functional Theory (DFT) for Electronic Structure and Energetics

The HOMO-LUMO energy gap is a particularly important parameter derived from DFT calculations, as it provides insight into the molecule's chemical reactivity and kinetic stability. acs.org A smaller gap typically suggests higher reactivity. Furthermore, DFT can map the electrostatic potential surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of 1,4-Cyclohexadiene-1-glycine, which is crucial for predicting intermolecular interactions.

DFT is an invaluable tool for exploring the mechanisms of chemical reactions. coe.edusumitomo-chem.co.jp By mapping the potential energy surface, researchers can identify the most energetically favorable pathway from reactants to products. This involves locating and characterizing the structures of transition states—the highest energy points along a reaction coordinate. researchgate.net The calculated activation energy (the energy difference between the reactants and the transition state) determines the kinetic feasibility of a reaction. acs.org

For this compound, DFT could be used to model various reactions, such as additions to the double bonds of the cyclohexadiene ring or reactions involving the carboxylic acid and amine groups of the glycine (B1666218) tail. For instance, in a hypothetical cycloaddition reaction, DFT calculations could determine whether the reaction proceeds through a concerted or stepwise mechanism by locating the relevant transition states and intermediates. pku.edu.cn The Gibbs free energy of activation can be calculated to predict reaction rates under specific conditions. acs.org

Table 1: Illustrative DFT-Calculated Energetics for a Hypothetical Reaction Pathway

SpeciesRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Description
Reactants0.000.00This compound + Reagent
Transition State 1 (TS1)+22.5+24.8Highest energy barrier in the reaction pathway
Intermediate-5.2-4.1A metastable species formed during the reaction
Transition State 2 (TS2)+15.8+17.3Energy barrier for the conversion of the intermediate
Products-15.0-12.7Final products of the reaction

Computational methods are frequently used to predict spectroscopic data, which aids in the interpretation of experimental results. aalto.fi DFT calculations can accurately predict vibrational frequencies (IR and Raman spectra), electronic absorption spectra (UV-Vis), and NMR chemical shifts. researchgate.net To obtain comprehensive information, functionals such as B3LYP and M06-2X with a 6-311++G(d,p) basis set are often employed. acs.org

Predicted vibrational frequencies from DFT are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. nih.govolemiss.edu For this compound, TD-DFT could predict the λ_max values associated with π→π* transitions in the diene system and n→π* transitions involving the carbonyl group of the glycine moiety.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)Expected Experimental Region (cm⁻¹)
N-H StretchAmine (-NH₂)34503300-3500
C=C StretchDiene16551600-1680
C=O StretchCarboxylic Acid17301700-1760
C-N StretchAmine11501020-1250
O-H BendCarboxylic Acid14201395-1440

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

While DFT is excellent for electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for exploring the vast conformational space of flexible molecules. springernature.com MD simulations model the movement of atoms over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system. nih.gov This approach allows for the study of dynamic processes and the determination of the relative populations of different conformers in solution. springernature.comacs.org

For this compound, the glycine tail can adopt numerous conformations through rotation around its single bonds. MD simulations can map the free energy landscape, identifying the most stable low-energy conformers and the energy barriers between them. gla.ac.uk Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD), are often necessary to overcome high energy barriers and ensure thorough exploration of the conformational space. biorxiv.org These simulations provide a detailed picture of the molecule's structural flexibility, which is crucial for understanding its biological activity and interactions.

Ab Initio Calculations for Fundamental Chemical Principles

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants, without the use of empirical parameters. wikipedia.org These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, solve the Schrödinger equation more rigorously than DFT. rsc.orgacs.org While computationally more demanding, they provide "gold-standard" benchmarks for energies and molecular properties. olemiss.edu

For a molecule like this compound, high-accuracy ab initio calculations could be performed on simplified fragments or specific conformers to validate the results obtained from more cost-effective DFT methods. nih.gov They are particularly important for systems where standard DFT functionals may fail, such as in describing non-covalent interactions or certain excited states. These calculations provide a deep, first-principles understanding of the molecule's intrinsic properties. rsc.org

Quantum Chemical Studies of Stereoselectivity and Regioselectivity

Quantum chemical calculations are highly effective at predicting the outcomes of reactions where multiple stereoisomeric or regioisomeric products are possible. rsc.org The stereoselectivity (e.g., endo vs. exo in a Diels-Alder reaction) and regioselectivity (e.g., ortho vs. meta vs. para products) are determined by the relative activation energies of the competing reaction pathways. longdom.orgresearchgate.net

The 1,4-cyclohexadiene (B1204751) moiety of the target molecule can act as a diene in Diels-Alder reactions. longdom.org DFT calculations can be used to model the approach of a dienophile to the diene ring. By calculating the energies of the transition states leading to different isomers, one can predict the major product of the reaction. researchgate.netmdpi.com Factors such as steric hindrance and secondary orbital interactions, which govern selectivity, can be explicitly analyzed from the optimized transition state geometries. longdom.org This predictive power is essential for designing synthetic routes and understanding reactivity patterns.

Applications of 1,4 Cyclohexadiene 1 Glycine in Advanced Organic Synthesis

Precursors for Enantioselective Synthesis of Complex Molecules

The enantioselective synthesis of complex molecules, a process favoring the formation of a specific stereoisomer, is critical in pharmaceutical development, as different enantiomers of a drug can have vastly different biological activities. wikipedia.org Chiral glycine (B1666218) equivalents are powerful tools in this field, and the incorporation of a 1,4-cyclohexadiene (B1204751) moiety provides a conformationally constrained and reactive scaffold for asymmetric transformations. rsc.orgresearchgate.net

The synthesis of chiral α-amino acid derivatives can be achieved through methods like the enantioselective C–H arylation of N-aryl glycine esters using chiral Palladium(II) catalysts. rsc.org This approach allows for the direct and controlled introduction of aryl groups, creating valuable precursors for more complex structures. The 1,4-cyclohexadiene ring within the glycine structure can serve as a handle for further stereocontrolled reactions, such as Diels-Alder cycloadditions or stereoselective hydrogenations, to build up molecular complexity.

Research has demonstrated the use of chiral glycine-based nickel complexes in asymmetric allylic alkylation reactions. rsc.org These methods yield multisubstituted allylic amino acid derivatives with high diastereoselectivity and enantioselectivity under mild conditions. By using a 1,4-cyclohexadiene-1-glycine-based nucleophile in such a reaction, chemists can introduce new stereocenters with a high degree of control, paving the way for the synthesis of intricate molecular architectures.

Key Research Findings in Enantioselective Synthesis:

MethodCatalyst/ReagentProduct TypeSelectivity
Asymmetric Allylic AlkylationChiral glycine-based nickel complexMultisubstituted allylic amino acidsHigh diastereo- and enantioselectivity rsc.org
Direct C–H ArylationChiral Pd(II)-catalystChiral α-arylglycine derivativesExcellent enantioselectivity rsc.org
Azomethine Ylide CycloadditionChiral auxiliary on glycine templateSpiro-oxindole pyrrolidinesExcellent yield and stereocontrol nih.gov

Building Blocks for Natural Product Synthesis

Natural products remain a vital source of inspiration for new medicines, and their total synthesis is a benchmark for the power of modern organic chemistry. The 1,4-cyclohexadiene structural motif is a key component of numerous biologically active natural products. researchgate.net Consequently, this compound serves as a versatile chiral building block for synthesizing these complex targets. researchgate.netelsevierpure.com

A prominent example is the synthesis of the antiviral drug Oseltamivir (Tamiflu®). The commercial synthesis of Oseltamivir starts from (-)-shikimic acid, a natural product featuring a cyclohexene (B86901) ring. wikipedia.orgnih.govnih.gov Synthetic routes often involve the stereocontrolled installation of amino and other functional groups onto this core structure. researchgate.netacs.org A derivative of this compound could serve as a strategic starting material, already containing the necessary amino acid functionality and a diene system ripe for transformations like epoxidation or dihydroxylation to install the stereocenters found in Oseltamivir.

Another relevant target is (-)-Epibatidine , a potent analgesic alkaloid. Several syntheses of epibatidine (B1211577) utilize Diels-Alder reactions to construct the core azabicyclo[2.2.1]heptane skeleton. acs.orgresearchgate.net A precursor derived from this compound would be well-suited for such a cycloaddition strategy, providing a direct route to the functionalized bicyclic core of this important natural product.

The utility of chiral glycine templates has been extensively demonstrated in the asymmetric synthesis of complex alkaloids like Spirotryprostatin A , Nakadomarin A , and Quinine . nih.gov These syntheses often rely on stereocontrolled cycloaddition reactions where the glycine unit, attached to a suitable scaffold, directs the formation of new chiral centers. The 1,4-cyclohexadiene ring offers a reactive diene system that can participate in these crucial bond-forming events.

Development of New Synthetic Reagents and Methodologies

The unique reactivity of the 1,4-cyclohexadiene system, combined with the versatility of the glycine scaffold, allows for the development of novel synthetic tools. chemistryviews.org The diene functionality is particularly useful in cycloaddition reactions, a cornerstone of synthetic chemistry for building cyclic systems. researchgate.netmdpi.com

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, can be employed with this compound derivatives to form complex bicyclic structures with high stereocontrol. nih.gov This methodology has been used to access scaffolds like the 9-azabicyclo[4.2.1]nonane backbone, which is a key structural element in alkaloids such as anatoxin-a and homoepibatidine. nih.gov

Furthermore, the amino acid portion of the molecule can be used to direct reactions or to introduce new functionalities. For example, copper-catalyzed methods have been developed for the α-functionalization of glycine derivatives, allowing for the specific introduction of aryl, vinyl, or alkynyl groups. nih.gov Applying this methodology to this compound would generate a library of novel, multifunctional amino acid reagents that can be used as building blocks in peptide synthesis or drug discovery. researchgate.net

Examples of Methodologies Utilizing Core Structural Features:

Reaction TypeKey FeatureResulting StructurePotential Application
Diels-Alder Cycloaddition1,4-CyclohexadieneBicyclic adductsCore of natural products nih.gov
[6π + 2π] Cycloaddition1,4-Cyclohexadiene as π-system9-Azabicyclo[4.2.1]nonadienesAlkaloid synthesis nih.gov
C-H FunctionalizationGlycine α-carbonα-Substituted amino acidsNovel building blocks nih.gov
DehydrogenationAliphatic acid chainConjugated 1,3-dienesSynthesis of complex molecules acs.org

Functionalization of Peptidic Scaffolds and Bioconjugates

The incorporation of non-natural amino acids into peptides and proteins is a powerful strategy to enhance their properties, such as stability, receptor binding, and biological activity. durham.ac.ukcreative-peptides.comrsc.orgpepdd.com this compound represents a non-natural amino acid that can be incorporated into peptide chains to introduce a reactive handle for further modification. nih.gov

Bioconjugation is the process of covalently linking molecules, such as a protein and a drug, to create novel functional constructs like antibody-drug conjugates (ADCs). nih.govbionordika.fi The 1,4-cyclohexadiene moiety can serve as a reactive partner in specific chemical ligation reactions. For instance, it can act as a diene in Diels-Alder reactions with dienophiles, such as maleimides, which are commonly used in bioconjugation. nih.gov This allows for the site-specific attachment of drugs, imaging agents, or other molecules to a peptide or protein containing the cyclohexadiene-glycine residue.

The glycine backbone itself allows for site-selective modifications. rsc.org Methods have been developed for the specific functionalization of glycine residues within peptides, which can be adapted for peptides containing the this compound unit. adelaide.edu.au This dual functionality—reactivity at the diene and the potential for modification at the amino acid backbone—makes it a highly versatile tool for creating complex bioconjugates and functionalized biomaterials. acs.org

Future Research Directions and Open Questions in 1,4 Cyclohexadiene 1 Glycine Chemistry

Innovations in Catalytic Asymmetric Synthesis

The production of enantiomerically pure 1,4-Cyclohexadiene-1-glycine is paramount for its application in biologically active molecules. While classical synthetic routes exist, future research will undoubtedly focus on more efficient and highly selective catalytic asymmetric methods.

One promising avenue is the advancement of organocatalysis. Organocatalytic domino or cascade reactions have proven to be a powerful strategy for constructing complex molecular frameworks with multiple stereocenters from simple precursors. nih.gov Future work could involve developing a one-pot procedure using a chiral amine catalyst, such as an amino-squaramide, to facilitate a cascade reaction that forms the functionalized cyclohexane (B81311) ring with high stereocontrol. nih.gov Another approach involves the catalytic asymmetric Mannich reaction, where imines of glycine (B1666218) esters react with various electrophiles in the presence of chiral metal complexes, such as those of copper(I), to yield optically active α,β-diamino acid derivatives. nih.gov Adapting this methodology to precursors of the 1,4-cyclohexadiene (B1204751) moiety could provide a direct and efficient route to the target molecule.

Furthermore, research into novel transition-metal catalysts is expected to yield new synthetic pathways. The development of catalysts that can orchestrate asymmetric [4+2] cycloadditions or other annulation strategies will be critical. researchgate.net These methods aim to construct the chiral, densely functionalized six-membered carbocycle in a single, efficient transformation.

Catalytic StrategyPotential Application for this compound SynthesisKey Research Objective
Organocatalytic Cascade Reactions One-pot synthesis from simple acyclic precursors to form the substituted cyclohexadiene ring with stereocontrol. nih.govDesign of novel chiral catalysts (e.g., amino-squaramides) for high diastereoselectivity and enantioselectivity.
Asymmetric Mannich Reaction Enantioselective addition of a glycine equivalent to a suitable cyclohexadienyl electrophile. nih.govDevelopment of chiral copper(I) or other metal complexes tailored for the specific substrate.
Transition-Metal Catalyzed Annulation Asymmetric [4+2] cycloaddition of a diene and a dienophile containing the glycine precursor. researchgate.netDiscovery of new catalytic systems (e.g., based on palladium or rhodium) that control regioselectivity and stereoselectivity.

Exploration of Novel Bio-inspired Transformations

Nature utilizes a vast arsenal (B13267) of enzymes to produce a wide array of complex molecules, including hundreds of naturally occurring non-proteinogenic amino acids. nih.gov Bio-inspired and biocatalytic approaches represent a green and highly selective frontier for the synthesis of novel compounds like this compound.

Future research will likely focus on enzyme discovery and engineering. Advances in genomic sequencing have unveiled a wealth of new enzymes with potential applications in synthesis. digitellinc.com Researchers may identify enzymes from bacterial or fungal non-ribosomal peptide synthetase (NRPS) pathways that can synthesize cyclohexadienyl amino acids. nih.gov Where nature does not provide a perfect enzyme, directed evolution and computational protein design can be employed to create bespoke biocatalysts. nih.gov For instance, an existing enzyme could be engineered to accept a cyclohexadiene-containing substrate or to catalyze a key C-C bond-forming reaction, such as a decarboxylative aldol (B89426) addition, to build the molecule's core structure. nih.gov

The use of multi-enzyme cascades is another promising direction. These systems mimic natural biosynthetic pathways to perform several transformations in a single pot, reducing waste and improving efficiency. nih.gov A future goal would be to design a synthetic operon in a microbial host like E. coli to produce this compound from simple feedstocks, providing a sustainable alternative to chemical synthesis. frontiersin.org

Integration with Materials Science and Supramolecular Chemistry

The unique structural features of this compound make it an attractive building block for advanced materials and supramolecular assemblies. Its incorporation into peptides and polymers can impart novel functions and properties.

In materials science, a major research direction will be the design of novel foldamers—synthetic oligomers that adopt stable, well-defined secondary structures. nih.gov The semi-rigid cyclohexadiene ring can be used to introduce specific conformational constraints into a peptide backbone. chemrxiv.org By incorporating this compound into a peptide chain, researchers can design new helical or sheet-like structures. nih.gov The diene functionality also serves as a reactive handle for post-synthesis modification via Diels-Alder reactions, allowing for the cross-linking of peptide chains to form hydrogels or other functional biomaterials.

In supramolecular chemistry, this compound can be explored in the context of host-guest chemistry. constructor.university The cyclohexadiene moiety could act as a guest that binds within the cavity of macrocyclic hosts. This interaction could be used to control the reactivity of the diene, develop responsive drug delivery systems, or create new chemical sensors. constructor.university Furthermore, peptides containing this amino acid could self-assemble into higher-order structures like nanofibers or vesicles, driven by a combination of hydrogen bonding and hydrophobic interactions. nih.gov Unexpectedly, strategic placement of flexible residues like glycine within a self-assembling peptide can significantly enhance the stiffness of the resulting hydrogel by altering molecular packing and promoting nanofiber bundling. nih.gov

Research AreaApplication of this compoundFuture Goals
Peptide-based Materials Incorporation into peptide sequences to create novel foldamers with predictable secondary structures. nih.govchemrxiv.orgDesign of peptides that self-assemble into functional biomaterials (e.g., hydrogels) for tissue engineering.
Reactive Polymers Use of the diene as a reactive site for cross-linking or functionalization of polymers via Diels-Alder chemistry.Development of stimuli-responsive materials that change properties upon reaction at the diene.
Supramolecular Assemblies Acting as a guest molecule in host-guest complexes for sensing or controlled release. constructor.universityCreation of self-assembling systems where the molecule directs the formation of complex nanostructures. nih.gov
Bioorthogonal Chemistry Use as a bioorthogonal handle for labeling and modifying biomolecules in living systems. nih.govEnhancing reaction kinetics and selectivity for targeted therapeutic interventions. nih.gov

Advanced Computational Methods for Predictive Chemistry

As the complexity of molecular targets and catalytic systems grows, advanced computational methods are becoming indispensable tools for prediction and design. Future research on this compound will heavily leverage computational chemistry to accelerate discovery.

High-level quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, will be crucial for elucidating reaction mechanisms. mdpi.org These methods can be used to locate transition states and calculate activation barriers for potential synthetic routes, including the Diels-Alder reactions often used to form cyclohexadiene rings. mdpi.orgnih.gov This allows for the in silico screening of catalysts and reaction conditions, saving significant experimental time and resources. Computational studies can accurately predict stereochemical outcomes (e.g., endo/exo selectivity) and identify the key orbital interactions that govern reactivity. mdpi.orgresearchgate.net

Molecular dynamics (MD) simulations will be essential for exploring the conformational landscape of peptides and polymers containing this compound. nih.gov These simulations can predict the stability of secondary structures in foldamers and guide the design of self-assembling systems. As demonstrated with other amphiphilic peptides, MD simulations can accurately predict supramolecular structures, providing a powerful tool for identifying promising self-assembling sequences. nih.gov The integration of machine learning and artificial intelligence with these computational methods promises to further enhance predictive power, enabling the de novo design of molecules and materials with desired properties.

Q & A

Q. How should researchers integrate primary and secondary literature when studying underreported properties?

  • Methodological Answer : Systematically search SciFinder and Reaxys using keywords (e.g., “cyclohexadiene glycine conjugate”), filtering for peer-reviewed journals. Cross-reference patents (e.g., USPTO) for synthetic innovations. Cite original methodologies (e.g., catalytic systems from ) rather than reviews to avoid attribution errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.